molecular formula C10H12ClN3 B2921477 5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine CAS No. 2097933-50-9

5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine

Cat. No. B2921477
M. Wt: 209.68
InChI Key: BSOHRUIJFAMJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H12ClN3 . It’s a type of pyrimidine derivative, which are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of pyrimidine derivatives like “5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine” has been a topic of interest in the field of organic chemistry. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine” are not mentioned in the sources, pyrimidine derivatives are known to undergo various chemical reactions. For instance, pyrazolo [1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidines, including derivatives similar to 5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine, have been extensively studied for their synthesis methods and chemical properties. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines demonstrates the general applicability of preparing various pyrimidine derivatives, highlighting the compound's significance in medicinal chemistry due to its potent lipid-soluble inhibitory properties against mammalian dihydrofolate reductase, with significant activity against specific carcinomas in rats (E. Grivsky et al., 1980).

Biological Applications

Pyrimidine derivatives have shown a wide range of biological applications, from antitumor activity to antimicrobial and antiviral properties. The compound 5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine, by virtue of its pyrimidine core, could potentially share some of these applications. For instance, the study on dihydrofolate reductase inhibitors and antitumor agents showcases the synthesis and biological activities of pyrimidine derivatives as potential agents against Pneumocystis carinii and Toxoplasma gondii, alongside their role as antitumor agents (A. Gangjee, O. Adair, S. Queener, 1999).

Optical and Electronic Applications

Further research into pyrimidine derivatives explores their applications in the fields of nonlinear optics (NLO) and optoelectronics. A comparative study between density functional theory (DFT) and experimental study on thiopyrimidine derivatives reveals promising applications in medicine and NLO fields, indicating that pyrimidine rings' structural parameters have significant implications for their electronic and optical properties, which could extend to derivatives like 5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine (A. Hussain et al., 2020).

Future Directions

The future directions of research on “5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine” and similar compounds involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

5-chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h5-6H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOHRUIJFAMJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine

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